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molecular formula C10H11NO B8421463 3,4-Dihydro-2-methoxyquinoline

3,4-Dihydro-2-methoxyquinoline

Cat. No. B8421463
M. Wt: 161.20 g/mol
InChI Key: RGQGXNCHYPSEFQ-UHFFFAOYSA-N
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Patent
US06046211

Procedure details

A sample of 3,4-dihydrocarbostyril (Apin Chemicals Ltd., 736 mg, 5.0 mmol) was reacted with trimethyloxonium tetrafluoroborate (924 mg, 6.2 mmol) by the method of EXAMPLE 26 to yield, after chromatography, 130 mg (16%) of the title material.
Quantity
736 mg
Type
reactant
Reaction Step One
Quantity
924 mg
Type
reactant
Reaction Step One
[Compound]
Name
title material
Quantity
130 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][C:2]1=[O:3].F[B-](F)(F)F.[CH3:17][O+](C)C>>[CH3:17][O:3][C:2]1[CH2:4][CH2:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
736 mg
Type
reactant
Smiles
N1C(=O)CCC2=CC=CC=C12
Name
Quantity
924 mg
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Step Two
Name
title material
Quantity
130 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
Smiles
COC1=NC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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